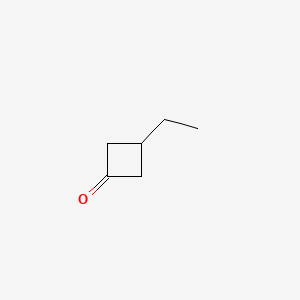
2-氯丙烯酰氯
描述
alpha-Chloroacrylic acid chloride, also known as 2-chloroacryloyl chloride, is an organic compound with the formula CH₂=CHCOCl. It is a colorless liquid that belongs to the acid chlorides group of compounds. This compound is known for its high reactivity and is commonly used in the synthesis of various acrylate monomers and polymers .
科学研究应用
alpha-Chloroacrylic acid chloride, is widely utilized in scientific research due to its versatility. Some of its applications include:
Polymer Synthesis: Used as a building block for the synthesis of various acrylate monomers and polymers.
Pharmaceutical Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Surface Modification: Employed in modifying surfaces to introduce acrylic groups.
Chemical Research: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
Target of Action
Acryloyl chloride, also known as 2-propenoyl chloride, acrylyl chloride, or acrylic acid chloride , is an organic compound that belongs to the acid chlorides group of compounds . It primarily targets molecules that contain nucleophilic oxygen or nitrogen atoms . These targets include water, alcohols, amines, and sodium salts of carboxylic acids .
Mode of Action
The mode of action of acryloyl chloride involves a two-stage process: nucleophilic addition followed by elimination . The carbon atom in the -COCl group of acryloyl chloride is quite positively charged due to the electronegativity of the attached oxygen and chlorine atoms . This makes it susceptible to attack by nucleophiles . The nucleophile attacks the carbon atom, leading to the addition of the nucleophile and the removal of the chloride ion . This is followed by the elimination of a hydrogen ion, resulting in the formation of a new compound .
Biochemical Pathways
Acryloyl chloride participates in various biochemical pathways. It reacts readily with water to produce acrylic acid . When treated with sodium salts of carboxylic acids, the anhydride is formed . Reactions with alcohols and amines give esters and amides, respectively . It also acylates organozinc compounds .
Pharmacokinetics
It’s known that acryloyl chloride is a volatile compound , suggesting that it could be rapidly absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biochemical pathways it participates in.
Result of Action
The result of acryloyl chloride’s action is the formation of new compounds. For example, it reacts with water to form acrylic acid , with alcohols to form esters , and with amines to form amides . These reactions are used in the synthesis of various organic compounds, including acrylate monomers and polymers .
Action Environment
The action of acryloyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances that can act as nucleophiles . Additionally, its stability and efficacy can be influenced by temperature, as it has a boiling point of 75.0 °C . It’s also worth noting that acryloyl chloride is a skin irritant and can cause pulmonary edema in more severe exposures , indicating that safety measures should be taken when handling this compound.
准备方法
Synthetic Routes and Reaction Conditions: alpha-Chloroacrylic acid chloride, can be efficiently prepared by treating acrylic acid with benzoyl chloride. The reaction is as follows: [ \text{CH}_2=\text{CHCO}_2\text{H} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{CH}_2=\text{CHCOCl} + \text{C}_6\text{H}_5\text{CO}_2\text{H} ] Conventional phosphorus-based chlorinating agents, such as phosphorus trichloride, are ineffective. flow conditions allow the use of a broader range of chlorinating agents, including oxalyl chloride and thionyl chloride .
Industrial Production Methods: In industrial settings, acryloyl chloride, 2-chloro-, is produced using continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor. This process results in high yields and minimizes the formation of unwanted side products .
化学反应分析
Types of Reactions: alpha-Chloroacrylic acid chloride, undergoes various reactions typical of acid chlorides. These include:
Hydrolysis: Reacts readily with water to produce acrylic acid.
Formation of Anhydrides: When treated with sodium salts of carboxylic acids.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Acylation: Acylates organozinc compounds.
Common Reagents and Conditions:
Hydrolysis: Water.
Formation of Anhydrides: Sodium salts of carboxylic acids.
Esterification: Alcohols and triethylamine.
Amidation: Amines.
Acylation: Organozinc compounds.
Major Products Formed:
Acrylic Acid: From hydrolysis.
Anhydrides: From reactions with sodium salts of carboxylic acids.
Esters: From reactions with alcohols.
Amides: From reactions with amines.
相似化合物的比较
alpha-Chloroacrylic acid chloride, can be compared with other acid chlorides such as:
Acetyl Chloride (CH₃COCl): Less reactive compared to acryloyl chloride, 2-chloro-.
Benzoyl Chloride (C₆H₅COCl): Used in similar applications but has different reactivity and properties.
Methacryloyl Chloride (CH₂=C(CH₃)COCl): Similar in structure but has a methyl group attached to the double bond, affecting its reactivity.
alpha-Chloroacrylic acid chloride, is unique due to its high reactivity and versatility in forming various derivatives, making it valuable in multiple scientific and industrial applications .
属性
IUPAC Name |
2-chloroprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O/c1-2(4)3(5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTUAMWIFRDGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175630 | |
| Record name | Acryloyl chloride, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21369-76-6 | |
| Record name | 2-Chloro-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21369-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acryloyl chloride, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021369766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acryloyl chloride, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroprop-2-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,4-f][1,3]benzodioxole-5,7-dione](/img/structure/B1618880.png)
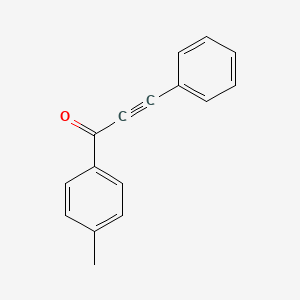
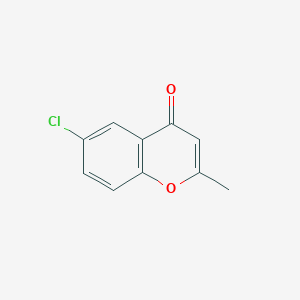
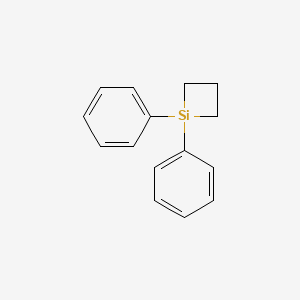
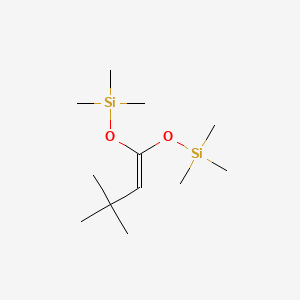
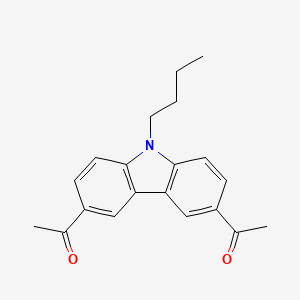
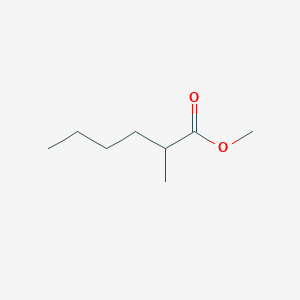
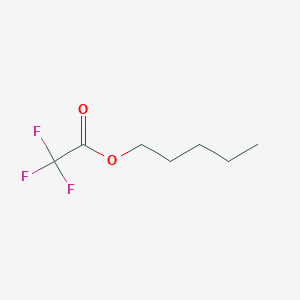
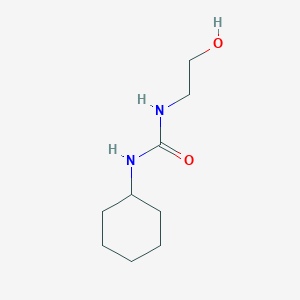
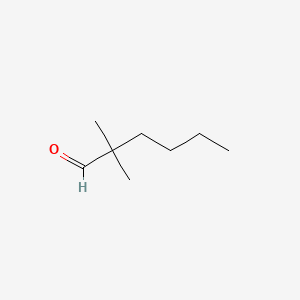
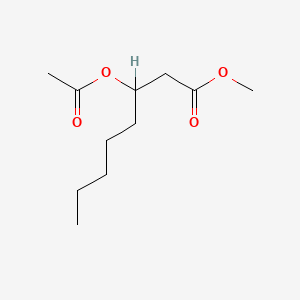
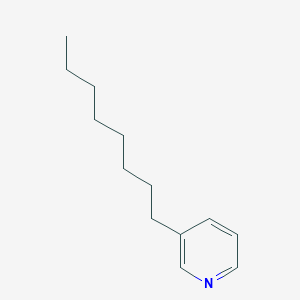
![2H-Pyrano[3,2-b]pyridine](/img/structure/B1618901.png)
